molecular formula C22H25N3O3 B277389 N-(2-ethyl-6-methylphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide

N-(2-ethyl-6-methylphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide

Cat. No. B277389
M. Wt: 379.5 g/mol
InChI Key: QCRYNXNRCASIHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-ethyl-6-methylphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide, commonly known as EMBI, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. EMBI belongs to the family of oxadiazole derivatives, which have been studied for their diverse biological activities.

Mechanism of Action

The mechanism of action of EMBI is not fully understood, but studies suggest that it may exert its anti-cancer effects by targeting multiple signaling pathways involved in cancer cell growth and survival. EMBI has been shown to inhibit the Akt/mTOR pathway, which is involved in cell growth and survival, as well as the NF-κB pathway, which is involved in inflammation and immune response.
Biochemical and Physiological Effects:
EMBI has been shown to have a low toxicity profile in vitro and in vivo studies. It has been shown to selectively target cancer cells while sparing normal cells, which is a desirable characteristic for a potential anti-cancer drug. EMBI has also been shown to have anti-inflammatory effects, which may have implications for the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

EMBI has several advantages for lab experiments, including its low toxicity profile and selectivity for cancer cells. However, EMBI has limitations in terms of its solubility, which may affect its bioavailability and efficacy in vivo. Further studies are needed to optimize the formulation and delivery of EMBI for potential clinical use.

Future Directions

For EMBI research include further elucidation of its mechanism of action, optimization of its formulation and delivery for potential clinical use, and evaluation of its efficacy in animal models of cancer and other diseases. EMBI may also have potential applications in other areas of research, such as neurodegenerative diseases and infectious diseases. Overall, EMBI has shown promise as a potential therapeutic agent, and further research is warranted to fully explore its potential.

Synthesis Methods

The synthesis of EMBI involves the reaction of 2-ethyl-6-methylaniline with 4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography.

Scientific Research Applications

EMBI has been studied for its potential therapeutic applications, particularly in the field of cancer research. Studies have shown that EMBI exhibits anti-cancer activity by inducing apoptosis, or programmed cell death, in cancer cells. EMBI has also been shown to inhibit the growth of cancer cells by disrupting the cell cycle and inhibiting DNA synthesis.

properties

Molecular Formula

C22H25N3O3

Molecular Weight

379.5 g/mol

IUPAC Name

N-(2-ethyl-6-methylphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide

InChI

InChI=1S/C22H25N3O3/c1-4-16-8-5-7-15(2)21(16)23-19(26)9-6-10-20-24-22(25-28-20)17-11-13-18(27-3)14-12-17/h5,7-8,11-14H,4,6,9-10H2,1-3H3,(H,23,26)

InChI Key

QCRYNXNRCASIHS-UHFFFAOYSA-N

SMILES

CCC1=CC=CC(=C1NC(=O)CCCC2=NC(=NO2)C3=CC=C(C=C3)OC)C

Canonical SMILES

CCC1=CC=CC(=C1NC(=O)CCCC2=NC(=NO2)C3=CC=C(C=C3)OC)C

Origin of Product

United States

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